N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes a 5-oxo group at position 5, a carboxamide group at position 6, and a 3,4-dimethoxyphenyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are of interest due to their diverse pharmacological and materials science applications .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-21-11-4-3-9(7-12(11)22-2)17-13(19)10-8-16-15-18(14(10)20)5-6-23-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJQAUSTBHTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve refluxing in ethanol or methanol, with the addition of catalysts such as zinc chloride or sodium ethoxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as topoisomerase II and acetylcholinesterase, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It interferes with the DNA replication process and disrupts the signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Thiazolo[3,2-a]pyrimidine derivatives vary significantly in substituents and fused ring systems, influencing their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Ring Modifications : Fused systems (e.g., pyrido-thiazolo-pyrimidine in ) exhibit altered π-conjugation and steric profiles, which may impact biological activity or crystallinity.
Physicochemical Properties
A comparison of spectral and physical data highlights structural distinctions:
Insights :
- Thermal Stability : The target compound decomposes above 300°C, suggesting higher thermal stability than ester derivatives (e.g., ).
- Electronic Effects : The C=O IR stretch at 1683 cm⁻¹ in the target compound aligns with carboxamide groups, whereas ester derivatives show lower frequencies (~1630 cm⁻¹) due to reduced electron withdrawal .
Crystallographic Insights
Crystal packing and hydrogen-bonding patterns are critical for understanding material properties:
- The target compound’s 3,4-dimethoxyphenyl group likely participates in π-π stacking and C–H···O interactions, similar to ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene] analogs .
- Halogenated derivatives (e.g., 4-bromo in ) exhibit additional halogen bonding, which may enhance crystallinity compared to methoxy-substituted compounds.
Q & A
Basic: What synthetic methodologies are optimized for preparing N-(3,4-dimethoxyphenyl)-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives?
Methodological Answer:
A common approach involves cyclocondensation of 5-substituted-2-thioxo-dihydropyrimidine precursors with chloroacetic acid in the presence of aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde). For example, refluxing in a 1:1 acetic acid–acetic anhydride mixture with sodium acetate as a catalyst for 8–10 hours yields the fused thiazolopyrimidine core. Subsequent carboxamide formation is achieved by reacting the ester intermediate with 3,4-dimethoxyaniline in ethanol under basic conditions (K₂CO₃) . Key variables for optimization include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Catalyst loading : Sodium acetate (1.5 equivalents) minimizes side reactions.
- Recrystallization : Ethyl acetate–ethanol (3:2) yields high-purity crystals for structural validation .
Basic: How is X-ray crystallography employed to resolve structural ambiguities in this compound class?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the thiazolo[3,2-a]pyrimidine scaffold. For example:
- Puckering analysis : The central pyrimidine ring often adopts a flattened boat conformation, with C5 deviating ~0.22 Å from the mean plane. This is resolved using SHELXL for refinement, with H atoms modeled in riding positions (C–H = 0.93–0.98 Å) .
- Dihedral angles : The fused thiazole and pyrimidine rings form angles >80° with substituents (e.g., 3,4-dimethoxyphenyl), confirmed via WinGX/ORTEP visualization .
- Hydrogen bonding : Bifurcated C–H···O interactions stabilize crystal packing along the c-axis, detectable using SHELXPRO .
Advanced: How can mechanistic studies clarify regioselectivity in thiazolo[3,2-a]pyrimidine cyclization?
Methodological Answer:
Mechanistic pathways are probed via:
- Kinetic profiling : Monitoring reaction intermediates by LC-MS under varying temperatures (e.g., 70–110°C) identifies rate-limiting steps, such as thiolactam ring closure .
- Isotopic labeling : Using ¹³C-labeled chloroacetic acid to track carbonyl incorporation into the thiazole ring via NMR .
- DFT calculations : Gaussian09 simulations of transition states (e.g., B3LYP/6-31G* level) predict regioselectivity for 5-oxo vs. 7-oxo isomers based on orbital overlap in the cyclization step .
Advanced: What computational strategies validate electronic properties for pharmacological activity prediction?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models carboxamide interactions with target proteins (e.g., kinases). The 3,4-dimethoxyphenyl group’s electron-donating effects enhance π–π stacking in hydrophobic pockets .
- QSAR modeling : Hammett constants (σ) of substituents correlate with bioactivity trends. For example, methoxy groups (σ = −0.27) increase electron density at C6, improving H-bond donor capacity .
- Molecular dynamics (MD) : GROMACS simulations (50 ns) assess conformational stability in aqueous vs. lipid bilayer environments .
Advanced: How are crystallographic data discrepancies resolved in enantiomeric thiazolopyrimidine derivatives?
Methodological Answer:
- Flack parameter analysis : SHELXL-refined Flack x values >0.1 indicate racemic twinning. Solutions include using TWIN/BASF commands or reprocessing data with HKL-3000 .
- Pseudo-merohedral twinning : PLATON’s TWINROTMAT identifies twin laws (e.g., 180° rotation about the a-axis) in non-centrosymmetric crystals .
- Data merging : High-resolution datasets (d ≤ 0.8 Å) reduce R₁/Rw discrepancies caused by anisotropic displacement .
Advanced: What strategies address contradictory bioactivity data in structurally similar analogs?
Methodological Answer:
- SAR matrix analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., 3,4-dimethoxy vs. 4-fluoro) against enzyme targets (e.g., COX-2). Use ANOVA to identify statistically significant (p < 0.05) trends .
- Metabolic profiling : LC-HRMS identifies phase I/II metabolites that may deactivate the carboxamide group in vitro .
- Crystal polymorphism screening : SCXRD and DSC detect polymorphs (e.g., Form I vs. II) with differing solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
